2-Bromo-5-fluorobenzyl acetate

Catalog No.
S811673
CAS No.
1839665-96-1
M.F
C9H8BrFO2
M. Wt
247.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzyl acetate

CAS Number

1839665-96-1

Product Name

2-Bromo-5-fluorobenzyl acetate

IUPAC Name

(2-bromo-5-fluorophenyl)methyl acetate

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

InChI

InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(11)2-3-9(7)10/h2-4H,5H2,1H3

InChI Key

AXHCVKANZXHHBP-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C(C=CC(=C1)F)Br

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)F)Br

2-Bromo-5-fluorobenzyl acetate is an organic compound characterized by the molecular formula C9H8BrFO2C_9H_8BrFO_2 and a molecular weight of 247.06 g/mol. This compound features a benzene ring substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively, along with an acetate functional group. The presence of these halogens and the acetate group imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by various nucleophiles, such as amines or thiols, typically in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Hydrolysis: The ester bond in the acetate group can be hydrolyzed to yield 2-bromo-5-fluorobenzyl alcohol and acetic acid, often facilitated by aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

  • For Substitution Reactions: Nucleophiles such as amines or thiols are used under conditions that favor nucleophilic attack.
  • For Hydrolysis: Aqueous bases or acids are employed to cleave the ester bond effectively.

2-Bromo-5-fluorobenzyl acetate exhibits significant biological activity, particularly in biochemical research. It is utilized as a probe in enzyme-catalyzed reactions, assisting in the investigation of various biological pathways. Its interactions at the benzylic position allow it to participate in reactions that are relevant to pharmacokinetics and drug metabolism. Additionally, its unique structure makes it a candidate for studying the mechanisms of action of benzylic compounds in biological systems.

The synthesis of 2-bromo-5-fluorobenzyl acetate typically involves:

  • Reacting 2-bromo-5-fluorobenzyl alcohol with Acetic Anhydride or Acetyl Chloride: This reaction is often carried out in the presence of a base such as pyridine to facilitate the formation of the acetate ester.
  • Industrial Production: In industrial settings, similar synthetic routes are scaled up using bulk reagents, optimized conditions for yield and purity, followed by purification through distillation or recrystallization techniques .

2-Bromo-5-fluorobenzyl acetate finds diverse applications across various fields:

  • Chemical Research: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biological Studies: Used in enzyme studies and biological pathway investigations.
  • Industrial Use: Employed in producing specialty chemicals, including liquid crystals and materials for organic electronics .

Research indicates that 2-bromo-5-fluorobenzyl acetate interacts with various nucleophiles due to its electrophilic nature at the benzylic position. These interactions can lead to significant changes in reactivity profiles when compared to other similar compounds. Studies focusing on its pharmacokinetic properties reveal insights into its metabolic pathways and potential therapeutic applications .

Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Bromo-5-fluorobenzyl bromide
  • Ethyl (2-bromo-5-fluorobenzoyl)acetate

Uniqueness

2-Bromo-5-fluorobenzyl acetate is distinguished by its combination of bromine, fluorine, and acetate groups. This unique arrangement confers distinct reactivity that is not present in similar compounds. For instance:

  • Compared to 2-bromo-5-fluorobenzyl alcohol, the acetate derivative shows enhanced stability and different reactivity patterns due to the presence of the ester functional group.
  • In contrast to 2-bromo-5-fluorobenzyl bromide, which is more reactive due to two halogens, 2-bromo-5-fluorobenzyl acetate offers a balance of reactivity and stability suitable for specific synthetic applications.

Acetylation of 2-Bromo-5-fluorobenzyl alcohol

The most widely used route begins with 2-Bromo-5-fluorobenzyl alcohol, itself accessible by sodium borohydride reduction of 2-Bromo-5-fluorobenzaldehyde in ethanol–water at 0–20 degrees Celsius (ninety-nine point eight percent isolated yield) [1]. Acetylation transforms the primary alcohol into the acetate as summarised in Table 1.

EntryCatalytic system (full name)Solvent / mediumTemperature / timeIsolated yield of acetateReference
1Ten percent nickel supported on silicon dioxideAcetonitrile, reflux65 degrees Celsius, three hours97 percent, complete selectivity [2]
2Four-dimethylaminopyridine (0.05 equiv) with acetic anhydrideNeat (reagent acts as solvent)25 degrees Celsius, < 1 minute86 percent (sterically hindered benzyl alcohols) [3]
3Copper(II) perchlorate hexahydrate (0.05 mol percent)Solvent-free70 degrees Celsius, twenty minutes> 95 percent [4]
4Perchloric acid-activated acetic anhydride (stoichiometric)Neat25 degrees Celsius, five minutesQuantitative conversion [5]
5Zeolite HX (proton-exchanged zeolite)110 degrees Celsius, 1 : 4 acid–alcohol ratio720 minutes58 percent; 100 percent selectivity [6]

Halogenation of Fluorobenzyl acetate Derivatives

When 5-fluorobenzyl acetate is subjected to electrophilic aromatic substitution with molecular bromine or N-Bromosuccinimide in acetic acid, preferential ortho-bromination delivers 2-Bromo-5-fluorobenzyl acetate in seventy-to-eighty percent yield. Visible-light-promoted N-Bromosuccinimide systems accelerate this halogenation and suppress polysubstitution by in-situ formation of molecular bromine [7]. Continuous-flow photoreactors further shorten reaction times from five hours to fifteen minutes while maintaining comparable yields [8].

Yield Optimisation Strategies

Key levers for maximising isolated yield include:

  • Using acetic anhydride rather than acetyl chloride to avoid side-product ketene formation, as confirmed by inline nuclear magnetic resonance monitoring [9].
  • Employing ten percent nickel on silicon dioxide, which furnishes near-quantitative conversion while allowing catalyst filtration and recycling [2].
  • Maintaining a stoichiometric ratio of one point three equivalents of N-Bromosuccinimide during halogenation; excess reagent promotes over-bromination [7].

Modern Synthetic Approaches

Palladium-Catalysed Transformations

Palladium(0) catalysts enable late-stage functionalisation of 2-Bromo-5-fluorobenzyl acetate. Grignard formation from 2-Bromo-5-fluorobenzyl bromide followed by palladium-catalysed cross-coupling gives the acetate after in-situ acetylation, with overall yields exceeding sixty percent on multigram scale [10]. Sonogashira coupling of 2-Bromo-5-fluorobenzyl alcohol followed by one-pot acetylation offers a modular route to alkynylated analogues before ester formation [11].

Phase-Transfer Catalysis Applications

Tetra-n-butylammonium bromide-mediated acetylation proceeds under biphasic conditions (water–toluene), affording ninety-five percent yield within thirty minutes while enabling catalyst recovery by simple phase separation [4]. Such protocols are attractive for laboratories lacking inert-gas capability because they tolerate atmospheric conditions.

Green Chemistry and Sustainable Synthesis

A silica monolith impregnated with twelve-tungstosilicic acid enables solvent-free, room-temperature acetylation of benzyl alcohols in a continuous-flow microreactor. Residence times of three minutes deliver full conversion, reducing waste acetic anhydride by thirty percent relative to batch operation [12]. Catalyst- and solvent-free acetylation under ball-milling conditions has also been reported; although conversion of benzyl alcohol reaches only sixty-three percent after twenty-four hours, the absence of solvent eliminates volatile organic compound emissions [13].

Industrial Production Methods

Scale-Up Considerations

Side-chain bromination of alkylbenzenes under radical conditions is routinely performed in stirred-tank reactors using N-Bromosuccinimide and azobisisobutyronitrile initiator. Replacing toxic carbon tetrachloride with cyclohexane as solvent, as described in a large-scale patent for pharmaceutical intermediates, improves occupational safety without compromising throughput [14]. For acetylation, fixed-bed flow reactors packed with nickel on silicon dioxide withstand space velocities up to one point two kilograms per litre per hour while preserving more than ninety-five percent steady-state conversion for seventy-two hours [15].

Process Chemistry Optimisation

Statistical design-of-experiments reveals that keeping the molar ratio of acetic anhydride to alcohol at one point five and maintaining water content below five hundred parts per million minimise hydrolytic loss of product. Continuous removal of acetic acid by in-line distillation raises isolated yield from ninety-two percent to ninety-six percent on a fifty-kilogram campaign [15].

Quality Control and Purity Assessment

Industrial lots are released only after:

  • High-performance liquid chromatography demonstrates at least ninety-eight percent area purity [16].
  • Proton and fluorine nuclear magnetic resonance spectra confirm the expected chemical shifts of the acetoxymethyl methylene group at four point six to four point eight parts per million and the aromatic fluorine doublet pattern [1].
  • Gas chromatography–mass spectrometry verifies the molecular ion at mass-to-charge ratio two hundred forty-seven with characteristic bromine isotope pattern [17].

These orthogonal methods detect positional isomers below one percent, ensuring compliance with International Council for Harmonisation Q3A impurity thresholds.

Table 2 Summary of Industrial Analytical Specifications

ParameterSpecificationMethodReference
Assay (w/w)≥ 98 percentHigh-performance liquid chromatography [16]
Isomeric purityOrtho-bromo meta-fluoro ≥ 99 percentGas chromatography–mass spectrometry [17]
Water content≤ 0.05 percentKarl Fischer titration [15]
Residual nickel≤ 20 parts per millionInductively coupled plasma mass spectrometry [2]
Melting pointNinety-one to ninety-four degrees CelsiusDifferential scanning calorimetry [16]

XLogP3

2.4

Dates

Last modified: 08-16-2023

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